REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([N+:20]([O-])=O)[CH:5]=[C:6]([F:19])[C:7]=1[O:8][C:9]1[CH:10]=[N:11][C:12]2[C:17]([CH:18]=1)=[CH:16][CH:15]=[CH:14][CH:13]=2.[NH4+].[Cl-].O>CCO.[Fe]>[Cl:1][C:2]1[CH:3]=[C:4]([NH2:20])[CH:5]=[C:6]([F:19])[C:7]=1[O:8][C:9]1[CH:10]=[N:11][C:12]2[C:17]([CH:18]=1)=[CH:16][CH:15]=[CH:14][CH:13]=2 |f:1.2|
|
Name
|
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1OC=1C=NC2=CC=CC=C2C1)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.64 g
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
1.92 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 h
|
Duration
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1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered through short celite pad
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
diluted
|
Type
|
EXTRACTION
|
Details
|
NaHCO3 and extracted with AcOEt (30 mL×3)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Concentration of solvent afford crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica gel, AcOEt:hexane=1:3)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1OC=1C=NC2=CC=CC=C2C1)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.42 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |